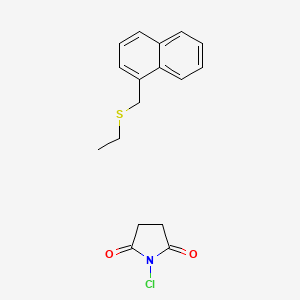
1-Chloropyrrolidine-2,5-dione;1-(ethylsulfanylmethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloropyrrolidine-2,5-dione: and 1-(ethylsulfanylmethyl)naphthalene 1-(ethylsulfanylmethyl)naphthalene
Méthodes De Préparation
1-Chloropyrrolidine-2,5-dione: is synthesized from succinimide by treatment with chlorine sources such as sodium hypochlorite (bleach) or t-butylhypochlorite . The reaction typically involves the following steps:
- Dissolve succinimide in an appropriate solvent (e.g., water or acetone).
- Add the chlorine source slowly while maintaining the reaction temperature.
- Isolate the product by filtration and recrystallization.
1-(ethylsulfanylmethyl)naphthalene: can be synthesized through a multi-step process involving the introduction of the ethylsulfanylmethyl group onto the naphthalene ring. The general steps include:
- Naphthalene is first brominated to form 1-bromonaphthalene.
- The brominated compound is then reacted with ethylthiol in the presence of a base to form the desired product.
Analyse Des Réactions Chimiques
1-Chloropyrrolidine-2,5-dione: undergoes various types of chemical reactions, including:
Chlorination: It acts as a chlorinating agent, transferring chlorine to substrates such as alkenes and aromatic compounds.
Oxidation: It can oxidize primary and secondary alcohols to aldehydes and ketones, respectively.
Common reagents and conditions used in these reactions include:
- Solvents like acetone or dichloromethane.
- Mild temperatures to prevent decomposition.
Major products formed from these reactions include chlorinated organic compounds and oxidized alcohols.
1-(ethylsulfanylmethyl)naphthalene: can undergo:
Substitution reactions: The ethylsulfanylmethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Applications De Recherche Scientifique
1-Chloropyrrolidine-2,5-dione: has several scientific research applications:
Organic synthesis: Used as a chlorinating agent and mild oxidant in various organic reactions.
Pharmaceuticals: Serves as an intermediate in the synthesis of antibiotics and other pharmaceutical compounds.
Rubber industry: Used in the preparation of rubber additives.
1-(ethylsulfanylmethyl)naphthalene: is used in:
Material science:
Chemical research: Studied for its reactivity and potential use in synthesizing complex organic molecules.
Mécanisme D'action
1-Chloropyrrolidine-2,5-dione: exerts its effects through the release of chlorine atoms, which can react with various substrates. The N–Cl bond is highly reactive, making it an effective chlorinating agent . The compound can also act as a mild oxidant by transferring oxygen atoms to substrates.
1-(ethylsulfanylmethyl)naphthalene: interacts with molecular targets through its ethylsulfanylmethyl group, which can undergo various chemical transformations
Comparaison Avec Des Composés Similaires
1-Chloropyrrolidine-2,5-dione: is similar to other N-halosuccinimides, such as N-bromosuccinimide and N-iodosuccinimide . These compounds share similar structures and reactivity patterns but differ in their halogen atoms, which influence their reactivity and applications.
1-(ethylsulfanylmethyl)naphthalene: can be compared to other naphthalene derivatives with different substituents. The presence of the ethylsulfanylmethyl group imparts unique properties, making it distinct from other naphthalene compounds.
Propriétés
Numéro CAS |
65824-54-6 |
|---|---|
Formule moléculaire |
C17H18ClNO2S |
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
1-chloropyrrolidine-2,5-dione;1-(ethylsulfanylmethyl)naphthalene |
InChI |
InChI=1S/C13H14S.C4H4ClNO2/c1-2-14-10-12-8-5-7-11-6-3-4-9-13(11)12;5-6-3(7)1-2-4(6)8/h3-9H,2,10H2,1H3;1-2H2 |
Clé InChI |
IGWHEGKUSABFOA-UHFFFAOYSA-N |
SMILES canonique |
CCSCC1=CC=CC2=CC=CC=C21.C1CC(=O)N(C1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















